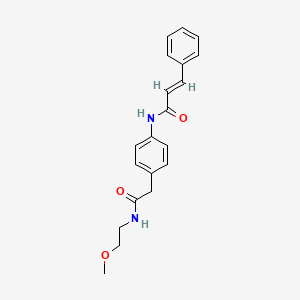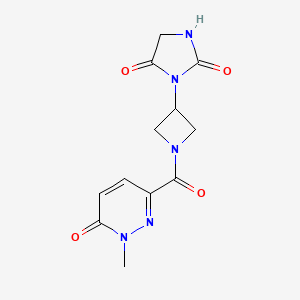
N-Ethyl-N-(3-propanamidophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(3-propanamidophenyl)propanamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. EPPA is a member of the propanamide family and is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of EPPA is not fully understood. However, it is believed that EPPA works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to contribute to inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that EPPA has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, EPPA has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases. Additionally, EPPA has been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of EPPA for lab experiments is that it is relatively easy to synthesize. Additionally, EPPA is stable and can be stored for long periods of time without degradation. However, one of the limitations of EPPA is that it is not very water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on EPPA. One area of research could be in the development of new cancer treatments based on EPPA. Additionally, research could focus on the potential use of EPPA in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, research could focus on improving the water solubility of EPPA, which could make it more useful in certain experiments.
Conclusion:
In conclusion, N-Ethyl-N-(3-propanamidophenyl)propanamide, or EPPA, is a chemical compound that has potential applications in the field of medicine. EPPA has been shown to have anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to the use of EPPA in lab experiments, there are a number of potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of EPPA involves a series of chemical reactions. The starting materials for the synthesis are N-ethyl-3-aminophenol and 3-bromopropionyl chloride. The reaction between these two compounds produces N-ethyl-N-(3-bromopropionyl)3-aminophenol. This intermediate compound then undergoes a reaction with ammonia to produce N-ethyl-N-(3-propanamidophenyl)propanamide, or EPPA.
Aplicaciones Científicas De Investigación
EPPA has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that EPPA has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, EPPA has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[3-[ethyl(propanoyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-13(17)15-11-8-7-9-12(10-11)16(6-3)14(18)5-2/h7-10H,4-6H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERITBXWMPNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N(CC)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(3-propanamidophenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2690895.png)

![2-Methoxy-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2690900.png)


![Methyl 3-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-thiophenecarboxylate](/img/structure/B2690903.png)
![2-(3-((4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690906.png)
![3-[[3-(Difluoromethoxy)thiophene-2-carbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2690908.png)


![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)
![Ethyl {[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2690913.png)
